
tert-Butyl 3-((methyl(pyridin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 3-((methyl(pyridin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 887591-27-7 . It has a molecular weight of 291.39 . It is an oil in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25N3O2/c1-16(2,3)21-15(20)19-8-6-14(12-19)11-18-10-13-5-4-7-17-9-13/h4-5,7,9,14,18H,6,8,10-12H2,1-3H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is an oil in physical form . It is stored at 4 degrees Celsius . The compound has a molecular weight of 291.39 .Aplicaciones Científicas De Investigación
Metabolism in Drug Development
CP-533,536, a compound structurally related to tert-Butyl 3-((methyl(pyridin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate, is an EP2 receptor-selective prostaglandin E2 agonist being developed to aid in the healing of bone fractures. Its metabolism was studied in human liver microsomes and major recombinant human cytochrome P450 (P450) isoforms. Key findings include the NADPH-dependent turnover of CP-533,536, inhibited by ketoconazole and quercetin, indicating the involvement of CYP3A4/5 and CYP2C8 isoforms. The study identified unusual metabolites from C-demethylation of the tert-butyl group, suggesting a mechanism involving oxidation to an aldehyde metabolite, followed by P450-mediated deformylation (C. Prakash, Weiwei Wang, T. O’Connell, Kim A. Johnson, 2008).
Synthesis and Structural Activity in Antibacterial Agents
A study focused on the synthesis and structure-activity relationships of fluoronaphthyridines, compounds structurally akin to this compound, used as antibacterial agents. This research explored the impact of different substituents, notably the 1-(2,4-difluorophenyl) substitution and its influence on in vitro and in vivo activity. This work led to the development of BMY 43748, a potential therapeutic agent (D. Bouzard et al., 1992).
Asymmetric Synthesis of Pyrrolidines
Research into the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, related to this compound, has been reported. This study described a practical five-step chromatography-free synthesis, achieving a 71% overall yield. The process involved a catalytic CBS asymmetric reduction and key nitrile anion 5-exo-tet cyclization, forming the pyrrolidine ring with high yield and enantiomeric excess (John Y. L. Chung et al., 2005).
Influenza Neuraminidase Inhibitors
The discovery of potent inhibitors of influenza neuraminidase, structurally similar to this compound, is noteworthy. These inhibitors, such as A-192558, showed significant inhibitory activity against influenza neuraminidase. Syntheses of core structures and analogues were guided by the NA active site's structural information, leading to the identification of highly potent inhibitors (G. T. Wang et al., 2001).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
tert-butyl 3-[[methyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-9-7-15(13-20)12-19(4)11-14-6-5-8-18-10-14/h5-6,8,10,15H,7,9,11-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMVNEQKSDVXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375963.png)
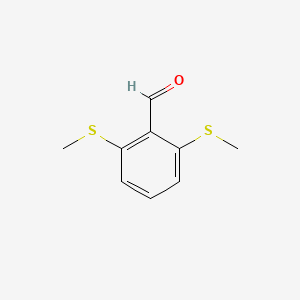
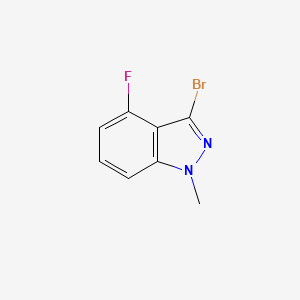
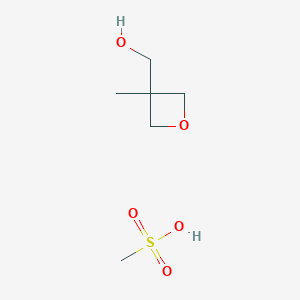
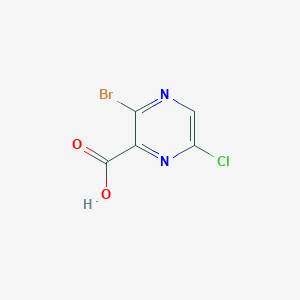
![4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1375972.png)
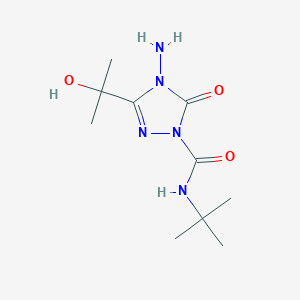


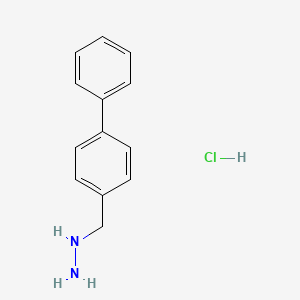
![(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid](/img/structure/B1375981.png)

![1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine](/img/structure/B1375984.png)
